1-Methylpyrrolidin-2-one;nitric acid
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Overview
Description
It is a five-membered lactam in which the hydrogen attached to the nitrogen is replaced by a methyl group . Nitric acid is a highly corrosive and toxic strong acid with the chemical formula HNO₃. When combined, these compounds can be used in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpyrrolidin-2-one can be synthesized through several methods. One common method involves the reaction of gamma-butyrolactone with methylamine under high pressure and temperature . Another method includes the cyclization of N-methylsuccinimide in the presence of a strong acid .
Industrial Production Methods: In industrial settings, 1-Methylpyrrolidin-2-one is typically produced by the reaction of gamma-butyrolactone with methylamine in a continuous process. The reaction is carried out at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 1-Methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylsuccinimide.
Reduction: It can be reduced to form N-methylpyrrolidine.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides and alkoxides.
Major Products Formed:
Oxidation: N-methylsuccinimide.
Reduction: N-methylpyrrolidine.
Substitution: Various substituted pyrrolidinones.
Scientific Research Applications
1-Methylpyrrolidin-2-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methylpyrrolidin-2-one involves its ability to act as a polar aprotic solvent. It can stabilize transition states and intermediates in chemical reactions, thereby facilitating various chemical processes . Its molecular targets include various enzymes and receptors involved in metabolic pathways .
Comparison with Similar Compounds
- 2-Pyrrolidinone
- N-Methyl-2-pyrrolidone
- N-Methylsuccinimide
Properties
CAS No. |
918666-25-8 |
---|---|
Molecular Formula |
C5H10N2O4 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
1-methylpyrrolidin-2-one;nitric acid |
InChI |
InChI=1S/C5H9NO.HNO3/c1-6-4-2-3-5(6)7;2-1(3)4/h2-4H2,1H3;(H,2,3,4) |
InChI Key |
VZYMLYQZTKTYSE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1=O.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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